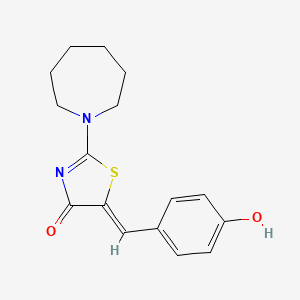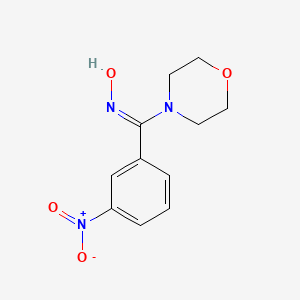
N-(4-hydroxy-5-isopropyl-2-methylphenyl)-3-methylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of similar benzamide derivatives often involves acylation reactions or the interaction of benzoyl chloride with amines, as seen in compounds like N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide, which is synthesized by reacting 3-methylbenzoyl chloride with 2-amino-2-methyl-1-propanol (Al Mamari & Al Lawati, 2019). These methodologies highlight the versatile routes available for the synthesis of complex benzamides, likely applicable to the compound .
Molecular Structure Analysis
Molecular structure analysis, particularly through X-ray crystallography and DFT calculations, provides insights into the compound's conformation and intermolecular interactions. Studies on similar compounds, such as N-3-hydroxyphenyl-4-methoxybenzamide, have detailed the influence of crystal packing and dimerization on molecular geometry, emphasizing the minor but significant effects on dihedral angles and aromatic ring conformations (Karabulut et al., 2014).
Chemical Reactions and Properties
The chemical reactivity of benzamides like N-(4-hydroxy-5-isopropyl-2-methylphenyl)-3-methylbenzamide often involves interactions that exploit the compound's functional groups. For example, palladium iodide-catalyzed oxidative carbonylation has been utilized to transform 2-alkynylbenzamides into isoindolinone and isobenzofuranimine derivatives, showcasing the compound's potential participation in complex chemical reactions (Mancuso et al., 2014).
Scientific Research Applications
Electrochemical Biosensors
Research by Karimi-Maleh et al. (2014) introduced a highly sensitive biosensor based on FePt/CNTs nanocomposite/N-(4-hydroxyphenyl)-3,5-dinitrobenzamide modified carbon paste electrode. This biosensor demonstrates potent electron mediating behavior, enabling the electrocatalytic determination of glutathione and piroxicam with exceptional sensitivity and specificity. This application underscores the chemical's role in enhancing biosensor performance for clinical and environmental monitoring purposes (Karimi-Maleh et al., 2014).
Polymer Chemistry
In the realm of polymer chemistry, Butt et al. (2005) synthesized novel aromatic polyimides using diamines, including derivatives of N-(4-hydroxyphenyl)-3,5-dinitrobenzamide, showcasing the compound's utility in creating materials with significant thermal stability and solubility. This research highlights its application in developing advanced polymeric materials with potential use in electronics, coatings, and aerospace industries (Butt et al., 2005).
Molecular Modeling
Karabulut et al. (2014) focused on the molecular structure of N-3-hydroxyphenyl-4-methoxybenzamide through acylation reactions and characterized it using various spectroscopic methods. The study provides insights into the influence of intermolecular interactions on molecular geometry, suggesting applications in molecular design and drug development (Karabulut et al., 2014).
Histone Deacetylase Inhibitors
Jiao et al. (2009) designed and synthesized N-hydroxy-4-(3-phenylpropanamido)benzamide (HPPB) derivatives, demonstrating their potential as novel histone deacetylase inhibitors. These compounds showed promising inhibitory activity against enzymes and potent antiproliferative activity against cancer cell lines, indicating their potential in cancer therapeutics (Jiao et al., 2009).
Antimicrobial Compounds
Desai et al. (2013) explored the antimicrobial properties of 5-(benzylidene)-3-phenylthiazolidin-4-one derivatives incorporating the thiazole ring, which includes derivatives of N-(4-hydroxyphenyl)-3,5-dinitrobenzamide. The synthesized compounds displayed significant antibacterial and antifungal activities, suggesting their application in developing new antimicrobial agents (Desai et al., 2013).
Memory Enhancers
Piplani et al. (2018) synthesized and evaluated N-(4-hydroxyphenyl)-3,4,5-trimethoxybenzamide derivatives as potential memory enhancers. These compounds showed acetylcholinesterase-inhibiting activity and were correlated with in vivo and in vitro memory enhancement, demonstrating their potential in treating memory-related disorders (Piplani et al., 2018).
Future Directions
The future directions for research on “N-(4-hydroxy-5-isopropyl-2-methylphenyl)-3-methylbenzamide” could include further exploration of its synthesis, characterization, and potential applications. Given the reported activities of similar compounds, it may be worthwhile to investigate its potential as an antimicrobial or antioxidant agent .
properties
IUPAC Name |
N-(4-hydroxy-2-methyl-5-propan-2-ylphenyl)-3-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO2/c1-11(2)15-10-16(13(4)9-17(15)20)19-18(21)14-7-5-6-12(3)8-14/h5-11,20H,1-4H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDBZXJROPXIJCL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NC2=CC(=C(C=C2C)O)C(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 7125924 | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-{3-[cyclohexyl(methyl)amino]propyl}-8-(3-furoyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5565583.png)
![4-[2-(2-methoxyphenoxy)butanoyl]-3,4-dihydro-2(1H)-quinoxalinone](/img/structure/B5565595.png)








![1-[(4'-fluoro-2-biphenylyl)carbonyl]-3-(1-methyl-1H-imidazol-2-yl)piperidine](/img/structure/B5565654.png)

![(3aS*,7aR*)-5-methyl-2-[3-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)propanoyl]octahydro-3aH-pyrrolo[3,4-c]pyridine-3a-carboxylic acid](/img/structure/B5565673.png)